PF-06649298 is a potent and selective small-molecule inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This transporter is critical for mediating the entry of citrate from the bloodstream into cells, particularly hepatocytes. Cytosolic citrate is a key metabolic node, influencing de novo lipogenesis, fatty acid synthesis, and glycolysis. As a dicarboxylate-based compound, PF-06649298 provides a tool for investigating the metabolic consequences of specifically blocking this transport mechanism, with demonstrated utility in both in vitro and in vivo research settings.
Choosing a citrate transporter inhibitor requires careful consideration of species cross-reactivity, selectivity over other dicarboxylate transporters, and mechanism of action. Close analogs like PF-06761281 may offer potency variations, while newer compounds such as BI01383298 are human-specific, making them unsuitable for standard preclinical mouse models. Furthermore, PF-06649298's specific inhibitory profile against SLC13A5, with minimal activity against related transporters like NaDC1 and NaDC3, is not a guaranteed property of any dicarboxylate molecule and is essential for attributing metabolic effects to the correct target. Its unique allosteric, state-dependent mechanism, where potency is influenced by ambient citrate levels, also differentiates it from simple competitive inhibitors and has direct implications for experimental design and data interpretation.
PF-06649298 demonstrates potent inhibition of both human and mouse SLC13A5, a critical feature for translating findings from murine disease models to human applications. In cellular assays, it inhibited citrate uptake in mouse hepatocytes with an IC50 of 4.5 µM and in human hepatocytes with an IC50 of 16.2 µM. This contrasts sharply with newer inhibitors like BI01383298, which is highly potent against human SLC13A5 (IC50 ≈ 25–60 nM) but has no effect on the mouse transporter.
| Evidence Dimension | Inhibitory Potency (IC50) vs. Species |
| Target Compound Data | 4.5 µM (Mouse Hepatocytes), 16.2 µM (Human Hepatocytes) |
| Comparator Or Baseline | BI01383298: ~25-60 nM (Human), No activity (Mouse) |
| Quantified Difference | PF-06649298 retains activity across species, whereas BI01383298 is species-specific. |
| Conditions | Inhibition of citrate uptake measured in primary mouse and human hepatocytes or cell lines expressing the respective transporters. |
This dual-species activity is a primary procurement driver, enabling the use of a single compound for in vivo mouse studies and subsequent validation in human cell systems.
PF-06649298 shows high selectivity for the SLC13A5 (NaCT) transporter over other closely related human sodium-coupled dicarboxylate transporters. In HEK-293 cells expressing the respective transporters, PF-06649298 inhibited SLC13A5 with an IC50 of 408 nM, while showing no significant inhibition of SLC13A2 (NaDC1) or SLC13A3 (NaDC3) at concentrations up to 100 µM. This demonstrates over 245-fold selectivity for the target citrate transporter versus related dicarboxylate transporters.
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | 408 nM (SLC13A5 / NaCT) |
| Comparator Or Baseline | SLC13A2 (NaDC1): >100 µM; SLC13A3 (NaDC3): >100 µM |
| Quantified Difference | >245-fold selectivity for SLC13A5 over NaDC1 and NaDC3 |
| Conditions | Citrate uptake assays in HEK-293 cells individually overexpressing human SLC13A5, SLC13A2, or SLC13A3. |
This high on-target selectivity ensures that experimental results can be confidently attributed to the inhibition of citrate transport via SLC13A5, avoiding confounding metabolic effects from other transporters.
Despite its hydrophilic nature and low passive permeability (Papp < 0.1 x 10⁻⁶ cm/s), PF-06649298 achieves pharmacologically relevant exposures in mice following oral administration. When dosed orally at 250 mg/kg twice daily, it reversed glucose intolerance in a high-fat diet mouse model. This in vivo utility is a key differentiator, as it overcomes the handling and formulation challenges often associated with dicarboxylate compounds in animal studies.
| Evidence Dimension | In Vivo Efficacy & Processability |
| Target Compound Data | Achieves active exposures in mice with oral dosing; reverses glucose intolerance at 250 mg/kg. |
| Comparator Or Baseline | Baseline (High-Fat Diet Mice): Glucose intolerant. |
| Quantified Difference | Completely reversed glucose intolerance in the model. |
| Conditions | High-fat diet-induced obese mice treated for 21 days via oral gavage. |
For researchers planning in vivo metabolic studies, this compound's proven oral exposure and efficacy save significant formulation development time and reduce experimental complexity.
The demonstrated oral exposure and efficacy in reversing glucose intolerance in diet-induced obese mice make PF-06649298 a suitable tool for in vivo studies investigating the role of hepatic citrate uptake in metabolic diseases. Its cross-reactivity ensures that the target is viable in these standard preclinical models.
As one of the few SLC13A5 inhibitors with confirmed activity against both mouse and human transporters, PF-06649298 is the logical choice for projects that aim to validate findings from mouse models in human cell lines or primary hepatocytes.
Given its high selectivity for SLC13A5 over other dicarboxylate transporters like NaDC1 and NaDC3, this compound is ideal for cell-based experiments designed to specifically dissect the downstream metabolic pathways regulated by citrate influx through SLC13A5, without confounding off-target effects.